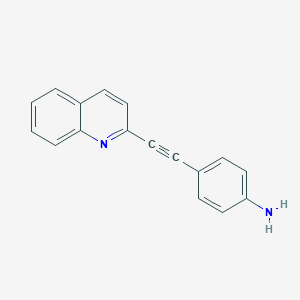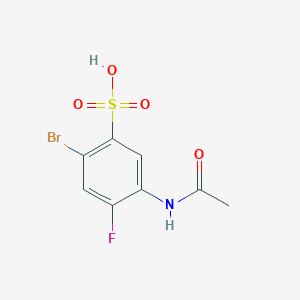
(S)-2-bromo-octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-bromo-octanoic acid is an organic compound with the molecular formula C8H15BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-2-bromo-octanoic acid can be synthesized through several methods. One common approach involves the bromination of octanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfur bromide (SBr2). The reaction is carried out under controlled conditions to ensure the selective formation of the (S)-enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes. One such method includes the use of biocatalysts or chiral auxiliaries to achieve the desired enantioselectivity. These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-bromo-octanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form more complex molecules, such as ketones or aldehydes, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Typically carried out in polar solvents like water or alcohols at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.
Major Products:
Substitution: Formation of various substituted octanoic acid derivatives.
Reduction: Formation of 2-bromooctanol.
Oxidation: Formation of 2-bromooctanone or 2-bromooctanal.
Applications De Recherche Scientifique
(S)-2-bromo-octanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-bromo-octanoic acid involves its interaction with specific molecular targets. The bromine atom in the molecule can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new drugs.
Comparaison Avec Des Composés Similaires
2-Bromobutyric Acid: A shorter-chain analog with similar reactivity but different physical properties.
2-Bromohexanoic Acid: A medium-chain analog with comparable chemical behavior.
2-Bromodecanoic Acid: A longer-chain analog with distinct solubility and reactivity characteristics.
Uniqueness: (S)-2-bromo-octanoic acid is unique due to its specific chain length and chiral nature, which can influence its reactivity and interaction with biological molecules. Its distinct properties make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H15BrO2 |
|---|---|
Poids moléculaire |
223.11 g/mol |
Nom IUPAC |
(2S)-2-bromooctanoic acid |
InChI |
InChI=1S/C8H15BrO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |
Clé InChI |
GTGTXZRPJHDASG-ZETCQYMHSA-N |
SMILES isomérique |
CCCCCC[C@@H](C(=O)O)Br |
SMILES canonique |
CCCCCCC(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-(2-Methoxyphenyl)-2-methyl-[1,3]dioxane](/img/structure/B8442675.png)

![Benzoyl chloride, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(methylthio)-](/img/structure/B8442686.png)
